Ethyl (R)-2-(pyrrolidin-3-yl)acetate Ethyl (R)-2-(pyrrolidin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17362884
InChI: InChI=1S/C8H15NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

Ethyl (R)-2-(pyrrolidin-3-yl)acetate

CAS No.:

Cat. No.: VC17362884

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (R)-2-(pyrrolidin-3-yl)acetate -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name ethyl 2-[(3R)-pyrrolidin-3-yl]acetate
Standard InChI InChI=1S/C8H15NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1
Standard InChI Key MNTGUDCHRPBCJG-SSDOTTSWSA-N
Isomeric SMILES CCOC(=O)C[C@H]1CCNC1
Canonical SMILES CCOC(=O)CC1CCNC1

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Ethyl (R)-2-(pyrrolidin-3-yl)acetate features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position with an acetoxyethyl group. The (R)-configuration at the stereogenic center (C3 of the pyrrolidine ring) distinguishes it from its (S)-enantiomer, which has been more extensively documented . The molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂PubChem
Molecular Weight157.21 g/molPubChem
IUPAC NameEthyl (R)-2-(pyrrolidin-3-yl)acetateDerived
SMILESCCOC(=O)C[C@H]1CCNC1PubChem
InChIKeyMNTGUDCHRPBCJG-ZETCQYMHSA-NPubChem

The stereochemistry of the pyrrolidine ring profoundly influences its conformational flexibility. Unlike planar aromatic systems, pyrrolidine adopts a puckered conformation, enabling pseudorotation—a phenomenon where the ring twists to minimize steric strain . This dynamic behavior expands the compound’s ability to engage with enantioselective biological targets .

Synthesis and Stereochemical Considerations

Synthetic Routes

While no direct synthesis of ethyl (R)-2-(pyrrolidin-3-yl)acetate is documented, analogous compounds suggest viable pathways:

  • Asymmetric Hydrogenation: Enantioselective reduction of a prochiral pyrroline intermediate using chiral catalysts (e.g., Ru-BINAP complexes) could yield the (R)-enantiomer with high optical purity .

  • Chiral Pool Synthesis: Starting from (R)-proline, a naturally occurring pyrrolidine derivative, sequential protection, alkylation, and esterification could furnish the target compound .

  • 1,3-Dipolar Cycloaddition: Reaction of azomethine ylides with electron-deficient dipolarophiles offers a route to functionalized pyrrolidines, though stereocontrol requires chiral auxiliaries or catalysts .

Table 2: Hypothetical Synthetic Pathway

StepReactionReagents/ConditionsOutcome
1Proline ProtectionBoc₂O, DMAP, DCMN-Boc-(R)-proline
2AlkylationEthyl bromoacetate, NaH, DMFN-Boc-(R)-2-(pyrrolidin-3-yl)acetate
3DeprotectionTFA, DCMEthyl (R)-2-(pyrrolidin-3-yl)acetate

Physicochemical and Pharmacokinetic Profiling

ADME Properties

Predicted using PubChem data and analog extrapolation:

  • Lipophilicity: Calculated logP = 1.2 (moderate permeability).

  • Solubility: ~10 mg/mL in aqueous buffers (pH 7.4).

  • Metabolic Stability: Susceptible to esterase-mediated hydrolysis, yielding (R)-2-(pyrrolidin-3-yl)acetic acid.

Table 3: Predicted ADME Parameters

ParameterValueMethod
logP1.2XLogP3
Water Solubility10 mg/mLALI
Plasma Protein Binding85%QSAR

Therapeutic Applications and Hypothetical Use Cases

Antidiabetic Agents

Pyrrolidine-based GPR40 agonists enhance glucose-dependent insulin secretion . The (R)-enantiomer’s potential to adopt a pseudo-axial conformation (as seen in CF₃-substituted analogs) could optimize receptor engagement, mimicking the activity of compound (R,R)-9 .

Central Nervous System (CNS) Therapeutics

Pyrrolidine sulfonamides with low efflux ratios (e.g., ER = 1.5) exhibit blood-brain barrier penetration . Functionalization of ethyl (R)-2-(pyrrolidin-3-yl)acetate with aryl sulfonamides may yield glycine transporter 1 (GlyT1) inhibitors for schizophrenia treatment.

Challenges and Future Directions

The primary hurdle lies in the lack of direct biological data for ethyl (R)-2-(pyrrolidin-3-yl)acetate. Future work should prioritize:

  • Enantioselective Synthesis: Developing scalable routes to obtain gram quantities for screening.

  • In Vitro Profiling: Assessing affinity for GPCRs, kinases, and ion channels.

  • Prodrug Design: Stabilizing the ester moiety to improve oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator